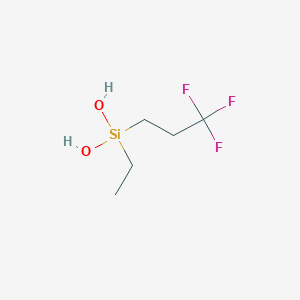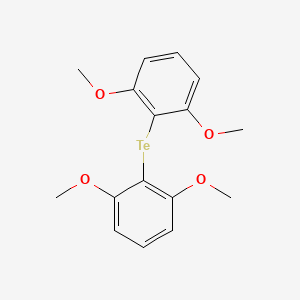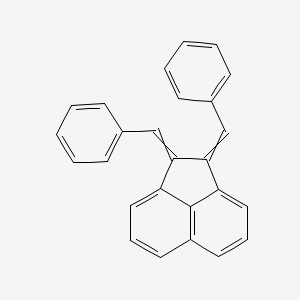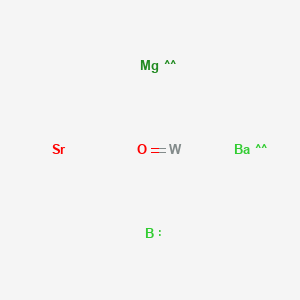
Ethyl(3,3,3-trifluoropropyl)silanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(3,3,3-trifluoropropyl)silanediol is a unique organosilicon compound characterized by the presence of both ethyl and trifluoropropyl groups attached to a silanediol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3,3,3-trifluoropropyl)silanediol typically involves the hydrolysis and condensation of (3,3,3-trifluoropropyl)trimethoxysilane . The reaction is carried out under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide as catalysts. The process involves the following steps:
- Hydrolysis: (3,3,3-trifluoropropyl)trimethoxysilane reacts with water to form (3,3,3-trifluoropropyl)silanetriol.
- Condensation: The silanetriol undergoes condensation to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl(3,3,3-trifluoropropyl)silanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted silanediols with different functional groups
Scientific Research Applications
Ethyl(3,3,3-trifluoropropyl)silanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are important in the development of advanced materials.
Biology: Investigated for its potential use in biomaterials due to its biocompatibility and stability.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings, sealants, and adhesives due to its water-repellent properties
Mechanism of Action
The mechanism by which Ethyl(3,3,3-trifluoropropyl)silanediol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and hydrophobic interactions. The trifluoropropyl group enhances the compound’s hydrophobicity, making it effective in applications requiring water resistance. The silanediol core allows for the formation of stable siloxane bonds, contributing to the compound’s thermal and chemical stability .
Comparison with Similar Compounds
- (3,3,3-Trifluoropropyl)trimethoxysilane
- (3,3,3-Trifluoropropyl)trichlorosilane
- Methyl(phenyl)(3,3,3-trifluoropropyl)silanol
Comparison: Ethyl(3,3,3-trifluoropropyl)silanediol is unique due to the presence of both ethyl and trifluoropropyl groups, which impart distinct hydrophobic and thermal properties. Compared to (3,3,3-trifluoropropyl)trimethoxysilane and (3,3,3-trifluoropropyl)trichlorosilane, it offers enhanced stability and versatility in various applications. The presence of the silanediol core differentiates it from methyl(phenyl)(3,3,3-trifluoropropyl)silanol, providing additional sites for hydrogen bonding and interaction .
Properties
CAS No. |
184014-16-2 |
|---|---|
Molecular Formula |
C5H11F3O2Si |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl-dihydroxy-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C5H11F3O2Si/c1-2-11(9,10)4-3-5(6,7)8/h9-10H,2-4H2,1H3 |
InChI Key |
GNTYGRLUGVMGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CCC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)


![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)
![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)

![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

